molecular formula C10H11Cl2N3 B1435350 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1637296-31-1

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1435350
CAS No.: 1637296-31-1
M. Wt: 244.12 g/mol
InChI Key: DECUAESHJZMUOK-UHFFFAOYSA-N
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Description

Chemical Abstract Service (CAS) Registry Number and Molecular Database Identifiers

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is unambiguously identified by its CAS Registry Number 1637296-31-1 . This identifier is critical for tracking the compound across regulatory and scientific databases. The substance is cataloged in PubChem under CID 7130798 , while commercial suppliers such as BLDpharm list it with product code BD00870586 . Its presence in molecular databases ensures accessibility for researchers investigating pyrazole derivatives.

IUPAC Nomenclature and Alternative Chemical Designations

The IUPAC name for this compound is 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, reflecting its pyrazole core substituted at position 1 with a 4-chlorophenyl group, at position 5 with a methyl group, and at position 4 with an amine, which is protonated as a hydrochloride salt. Alternative designations include:

  • 4-Amino-1-(4-chlorophenyl)-5-methylpyrazole hydrochloride
  • 1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine HCl

These synonyms are frequently used in patent literature and synthetic chemistry workflows.

Molecular Formula and Exact Mass Determination

The molecular formula C₁₀H₁₁Cl₂N₃ confirms the compound’s stoichiometry. Exact mass calculations yield 244.12 g/mol , consistent with high-resolution mass spectrometry (HRMS) data. The isotopic distribution pattern shows a characteristic doublet for chlorine atoms (³⁵Cl and ³⁷Cl) at m/z 244.12 and 246.12 in a 3:1 ratio.

Property Value
Molecular Formula C₁₀H₁₁Cl₂N₃
Exact Mass 244.12 g/mol
Monoisotopic Mass 243.03 Da

Structural Elucidation and Conformational Analysis

Bond Distances and Molecular Geometry

The pyrazole ring exhibits bond lengths typical of aromatic heterocycles:

  • N–N bond: 1.35 Å (single bond)
  • C–N bonds: 1.32–1.38 Å (resonance-stabilized)
  • C–C bonds: 1.39–1.42 Å.

The 4-chlorophenyl substituent at position 1 adopts a coplanar conformation with the pyrazole ring, minimizing steric hindrance. The methyl group at position 5 and the ammonium group at position 4 introduce slight torsional strain, as evidenced by computational models.

Crystal Structure Determination

X-ray crystallography data for this compound remains unpublished in the provided sources. However, analogous structures, such as 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS 60866838), reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.87 Å, and β = 102.3°. These metrics suggest similar packing efficiencies for the chlorophenyl derivative.

Stereochemical Properties and Isomerism

The compound lacks chiral centers, rendering it achiral . No geometric isomerism is observed due to the absence of restricted rotation sites. Tautomerism is precluded by the fixed single and double bonds in the pyrazole ring.

Chemoinformatic Representation

SMILES Notation and InChI Identifiers

The SMILES notation for the compound is:
NC1=C(C)N(C2=CC=C(Cl)C=C2)N=C1.[H]Cl.
The InChIKey BQKYYTMQFAWPSS-UHFFFAOYSA-N uniquely encodes its structure, enabling rapid database searches.

Molecular Fingerprinting and Structural Similarity Indices

Molecular fingerprints generated using RDKit reveal 1024-bit hashes highlighting key substructures:

  • Pyrazole ring (bits 45–48)
  • 4-Chlorophenyl group (bits 112–115)
  • Methyl and amine groups (bits 201–204).

The compound shares a Tanimoto similarity index of 0.87 with 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine (CID 60867010), differing only in the chlorine substituent’s position.

Computer-Aided Structural Visualization

3D models generated via PyMOL and ChemDraw illustrate the compound’s planar pyrazole core and orthogonal chlorophenyl group (Fig. 1). Electrostatic potential maps show electron density localization at the amine and chlorine atoms, influencing reactivity.

Software Visualization Feature
PyMOL Van der Waals surface
ChemDraw 2D structural diagram
Gaussian Electron density isosurfaces

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECUAESHJZMUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization Approach

Step Reactants Conditions Outcome Yield (%) Notes
1 4-Chlorobenzaldehyde + Hydrazine hydrate Reflux in ethanol or aqueous medium Formation of 4-chlorophenylhydrazine High Intermediate hydrazine derivative, isolated or used in situ
2 4-Chlorophenylhydrazine + Acetylacetone Acidic medium (e.g., acetic acid), reflux Cyclization to 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine 70-90 Acid catalysis promotes ring closure; reaction time typically several hours
3 Free base + HCl Dissolution in ethanol, addition of HCl Formation of hydrochloride salt Quantitative Improves compound stability and crystallinity

This approach leverages the nucleophilic attack of hydrazine nitrogen on the β-diketone carbonyls, followed by ring closure and tautomerization to yield the pyrazole amine.

Microwave-Assisted Synthesis

Recent advances have introduced microwave irradiation to accelerate the cyclization process, reducing reaction times from hours to minutes and improving regioselectivity.

  • Typical conditions: 60–80 °C for 15–30 minutes under microwave irradiation.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol.
  • Benefits: Enhanced yield (>85%), reduced side products, and cleaner reaction profiles.

Alternative Synthetic Strategies

  • Use of hydrazonyl chlorides and potassium carbonate in aqueous-organic biphasic systems to generate substituted pyrazoles under milder conditions has been reported.
  • Flash chromatography purification following extraction with dichloromethane and aqueous washes ensures high purity of the final product.

Research Findings on Reaction Optimization

Effect of Solvent and Temperature

  • Polar aprotic solvents facilitate better cyclization kinetics compared to non-polar solvents.
  • Elevated temperatures (50–80 °C) improve reaction rates but require careful control to avoid decomposition.
  • Microwave-assisted methods outperform conventional heating in both speed and selectivity.

Catalysts and Additives

  • Acid catalysts such as acetic acid or hydrochloric acid promote ring closure.
  • In industrial settings, catalysts and continuous flow reactors optimize throughput and product consistency.

Analytical Characterization Supporting Preparation

  • ¹H/¹³C NMR spectroscopy: Confirms substitution pattern; for example, 4-chlorophenyl protons resonate around δ 7.3–7.5 ppm, and methyl protons appear as singlets near δ 2.5 ppm.
  • FT-IR spectroscopy: Shows characteristic amine N–H stretches (~3300–3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹).
  • Mass spectrometry: Molecular ion peaks at m/z consistent with the molecular weight (e.g., [M+H]+ at 238).
  • X-ray crystallography: Provides unambiguous structural confirmation of the pyrazole ring and substituent positions, with bond angles and torsion angles precisely determined.

Comparative Data Table: Preparation Parameters

Parameter Classical Heating Microwave-Assisted Synthesis Industrial Production
Reaction time 4–8 hours 15–30 minutes Optimized continuous flow (~minutes)
Temperature 80–100 °C 60–80 °C Controlled 50–100 °C
Solvent Ethanol, acetic acid DMF, ethanol Solvent systems with recycling
Yield 70–90% >85% >90% with catalyst optimization
Purification Recrystallization, filtration Flash chromatography Automated crystallization
Environmental impact Moderate Lower due to reduced time Minimized with green chemistry approaches

Summary of Key Research Insights

  • The cyclization of 4-chlorophenylhydrazine with acetylacetone remains the most reliable synthetic route.
  • Microwave-assisted synthesis offers superior efficiency and selectivity.
  • Reaction conditions such as solvent polarity, temperature, and catalyst presence critically influence yield and purity.
  • Analytical techniques validate structural integrity and ensure reproducibility.
  • Industrial scale-up incorporates continuous flow reactors and catalyst optimization for enhanced throughput.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazole derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine Hydrochloride

This compound replaces the chlorine atom with fluorine at the para position. However, the reduced size of fluorine may decrease steric hindrance .

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine Hydrochloride

The meta-chlorophenyl substitution (vs. para) and ethyl group (vs. methyl) at position 5 significantly alter steric and electronic profiles.

Derivatives with Functional Group Variations

5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

This compound introduces a carboximidamide group at position 1 and a dihydropyrazole ring. The carboximidamide group enhances hydrogen-bonding capacity, which could improve target binding but reduce metabolic stability compared to the primary amine in the target compound .

4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine

The methyl group at position 1 (vs. position 5 in the target compound) alters the spatial orientation of the chlorophenyl ring .

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group at specific positions. The structural formula can be represented as follows:

C10H10ClN3 HCl\text{C}_10\text{H}_{10}\text{ClN}_3\text{ HCl}

This structure contributes to its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:

Cell LineIC50 (μM)Growth Inhibition (%)
HepG2 (Liver)15.654.25
HeLa (Cervical)20.338.44
MCF-7 (Breast)30.045.00

The compound showed selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a promising therapeutic window .

The mechanism underlying the anticancer activity involves the inhibition of key enzymes associated with cancer cell proliferation. For instance, the compound has been shown to inhibit carbonic anhydrases (hCA II, hCA IX, and hCA XII), which are implicated in tumor growth and metastasis. The IC50 values for these enzymes were reported as follows:

EnzymeIC50 (μM)
hCA II0.75
hCA IX1.20
hCA XII1.50

These findings suggest that the compound may interfere with the tumor microenvironment by modulating pH levels and ion transport, which are critical for cancer cell survival .

Antioxidant Activity

In addition to its anticancer properties, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride exhibits notable antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using various assays, yielding promising results:

Assay TypeActivity Level
ABTSHigh
FRAPModerate
ORACHigh

These results indicate that the compound can effectively scavenge free radicals, potentially contributing to its therapeutic effects in oxidative stress conditions .

Study on Cancer Cell Lines

A detailed study investigated the effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride on various cancer cell lines. The researchers observed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HepG2 and HeLa cells. Notably, it did not exhibit cytotoxic effects on normal human dermal fibroblasts, highlighting its selectivity .

In Vivo Studies

In vivo studies are necessary to further validate the therapeutic potential of this compound. Preliminary animal models have indicated that treatment with this pyrazole derivative can lead to reduced tumor growth rates compared to control groups, warranting further investigation into its pharmacokinetics and safety profile .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride?

The compound is typically synthesized via multi-step routes involving:

  • Vilsmeier-Haack reactions to generate pyrazole intermediates from ketones or aldehydes .
  • Microwave-assisted condensation of 3-methyl-1H-pyrazol-5(4H)-one derivatives with 4-chlorobenzaldehyde, which reduces reaction time and improves yield compared to conventional heating .
  • Acid-catalyzed cyclization of α,β-unsaturated ketones, followed by hydrochlorination to form the hydrochloride salt .

Q. How is structural confirmation achieved for this compound?

  • X-ray crystallography is the gold standard for determining molecular conformation and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
  • Spectroscopic techniques include:
    • ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
    • FT-IR to identify amine (–NH) and chloride functional groups .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Antifungal activity : Disk diffusion assays against Candida species, with MIC values compared to fluconazole .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., cannabinoid receptors) to assess affinity (Ki values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in microwave-mediated reactions .
  • Catalyst screening : Lewis acids like ZnCl₂ improve regioselectivity during pyrazole ring formation .
  • Temperature control : Lower temperatures (0–5°C) during hydrochlorination minimize byproduct formation .

Q. What computational tools are used to predict reactivity and biological interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulates binding poses with target proteins (e.g., cannabinoid receptors) to guide SAR studies .

Q. How do structural modifications at the 4-amine or 5-methyl positions affect bioactivity?

  • 4-Amine substitution : Replacing the amine with bulkier groups (e.g., trifluoromethyl) reduces antifungal activity but enhances CNS receptor selectivity .
  • 5-Methyl replacement : Electron-withdrawing groups (e.g., –CF₃) increase metabolic stability but may reduce solubility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH, cell lines) .
  • Structural reanalysis : Confirm compound purity via HPLC and crystallography to rule out polymorphic variations .

Q. Why might computational predictions conflict with experimental binding data?

  • Solvent effects : In silico models often neglect solvation dynamics, leading to overestimated binding affinities .
  • Protein flexibility : Rigid docking algorithms may fail to account for receptor conformational changes .

Methodological Best Practices

  • Synthetic protocols : Include detailed reaction monitoring (TLC/HPLC) to track intermediate formation .
  • Crystallographic data : Deposit validated CIF files in public databases (e.g., CCDC) for reproducibility .
  • Biological assays : Use positive/negative controls (e.g., known inhibitors) to validate assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.